molecular formula C23H29NO3 B4066823 ethyl 1-benzyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-benzyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4066823
M. Wt: 367.5 g/mol
InChI Key: POZACHWQJQWUGV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EBP belongs to the class of piperidinecarboxylate compounds and has been studied extensively for its pharmacological effects.

Scientific Research Applications

Expedient Phosphine-catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is highlighted by its excellent yields and complete regioselectivity, demonstrating the chemical versatility of related compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Microbial Reduction for Stereochemical Control

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process is notably effective with Candida parapsilosis and Pichia methanolica, showcasing the application of biocatalysis in achieving stereochemically complex piperidine derivatives (Guo et al., 2006).

Enantioselective Arylation Catalysis

The use of 2-piperidino-1,1,2-triphenylethanol as a catalyst for the enantioselective arylation of aldehydes highlights its potential in synthetic organic chemistry. This process allows for the synthesis of chiral diarylcarbinols with high enantiomeric excess, demonstrating the catalyst's efficiency and the reaction's applicability to various aldehydes (Fontes et al., 2004).

Anti-Acetylcholinesterase Activity

The synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives and their evaluation for anti-acetylcholinesterase (AChE) activity exemplifies the pharmaceutical applications of these compounds. Structural modifications led to compounds with potent AChE inhibitory activity, highlighting their potential as therapeutic agents (Sugimoto et al., 1992).

Synthesis of Schiff and Mannich Bases

The creation of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, showcases the compound's role in developing heterocyclic chemistry and potential biological activity (Bekircan & Bektaş, 2008).

properties

IUPAC Name

ethyl 1-benzyl-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-2-26-22(25)23(15-18-27-21-11-7-4-8-12-21)13-16-24(17-14-23)19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZACHWQJQWUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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